

# Spectroscopic Analysis of 2,3-Dimethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylphenol

Cat. No.: B130000

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic analysis of **2,3-Dimethylphenol**, a key aromatic compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and drug development settings.

## Introduction to 2,3-Dimethylphenol

**2,3-Dimethylphenol**, also known as 2,3-xylenol, is an organic compound with the chemical formula  $C_8H_{10}O$ . Structurally, it consists of a benzene ring substituted with a hydroxyl group and two adjacent methyl groups. Its unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2,3-Dimethylphenol**, both  $^1H$  and  $^{13}C$  NMR provide critical structural information.

## $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **2,3-Dimethylphenol** in deuterated chloroform ( $CDCl_3$ ) exhibits distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2,3-Dimethylphenol** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.96	Triplet	1H	Ar-H (H5)
6.76	Doublet	1H	Ar-H (H6)
6.62	Doublet	1H	Ar-H (H4)
4.76	Singlet	1H	-OH
2.27	Singlet	3H	Ar- $\text{CH}_3$ (C2)
2.16	Singlet	3H	Ar- $\text{CH}_3$ (C3)

Note: Assignments are based on typical chemical shift values and substituent effects. Definitive assignment would require 2D NMR techniques.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2,3-Dimethylphenol**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C1 (-OH)
137.5	C2 (-CH <sub>3</sub> )
125.5	C3 (-CH <sub>3</sub> )
122.0	C6
120.0	C4
115.0	C5
20.5	C2-CH <sub>3</sub>
15.0	C3-CH <sub>3</sub>

Note: These are predicted values. Experimental values may vary based on solvent and other conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Dimethylphenol** shows characteristic absorption bands for the hydroxyl and aromatic moieties.

Table 3: Key IR Absorption Bands for **2,3-Dimethylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
3600-3200	Strong, Broad	O-H	Stretching (H-bonded)
3100-3000	Medium	C-H (Aromatic)	Stretching
2980-2850	Medium	C-H (Methyl)	Stretching
1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
1260-1000	Strong	C-O	Stretching
900-675	Strong	C-H (Aromatic)	Out-of-plane Bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of **2,3-Dimethylphenol** is typically acquired using Electron Ionization (EI).

Table 4: Mass Spectrometry Data for **2,3-Dimethylphenol** (EI)

m/z	Relative Intensity (%)	Proposed Fragment
122	88.8	[M] <sup>+</sup> (Molecular Ion)
107	100.0	[M - CH <sub>3</sub> ] <sup>+</sup>
91	19.4	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	21.2	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	31.2	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

The base peak at m/z 107 corresponds to the loss of a methyl radical from the molecular ion, a common fragmentation pathway for methylated phenols.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,3-Dimethylphenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

**<sup>1</sup>H NMR Acquisition:**

- Spectrometer: 400 MHz or higher field strength.
- Solvent: CDCl<sub>3</sub>.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

**<sup>13</sup>C NMR Acquisition:**

- Spectrometer: 100 MHz or higher.
- Solvent: CDCl<sub>3</sub>.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.

A "D<sub>2</sub>O shake" experiment can be performed to confirm the hydroxyl proton signal. A few drops of deuterium oxide are added to the NMR tube, the tube is shaken, and the <sup>1</sup>H NMR spectrum is re-acquired. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.

## Infrared (IR) Spectroscopy

**Sample Preparation (Thin Solid Film Method):**

- Dissolve a small amount of **2,3-Dimethylphenol** in a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry

#### Sample Introduction and Ionization:

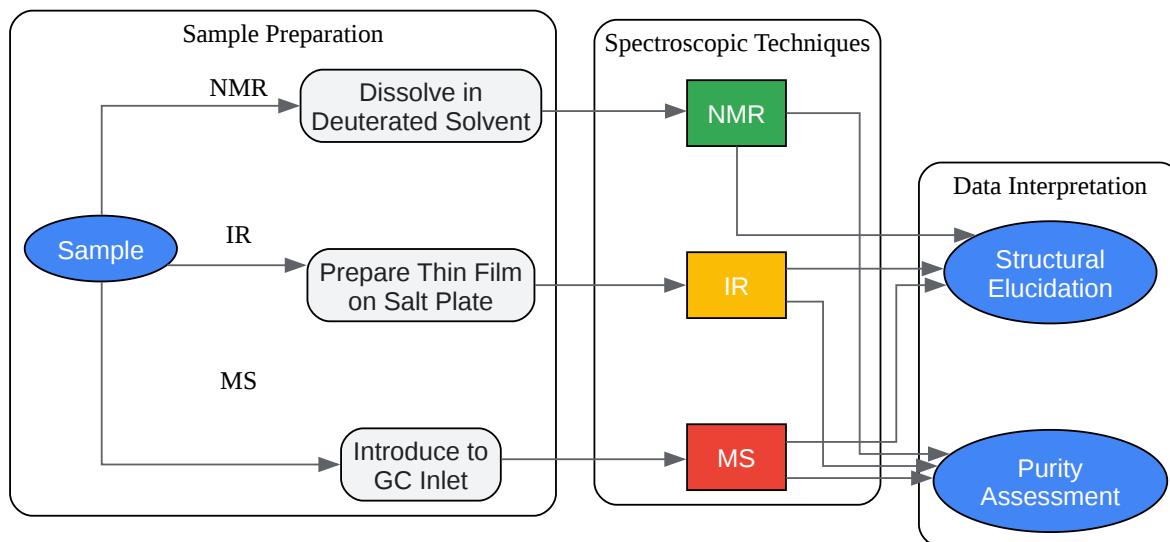
- For a pure sample, direct insertion probe or gas chromatography (GC) inlet can be used.
- Ionization Method: Electron Ionization (EI) is a common hard ionization technique for such molecules.
- Ionization Energy: Typically 70 eV.

#### Data Acquisition:

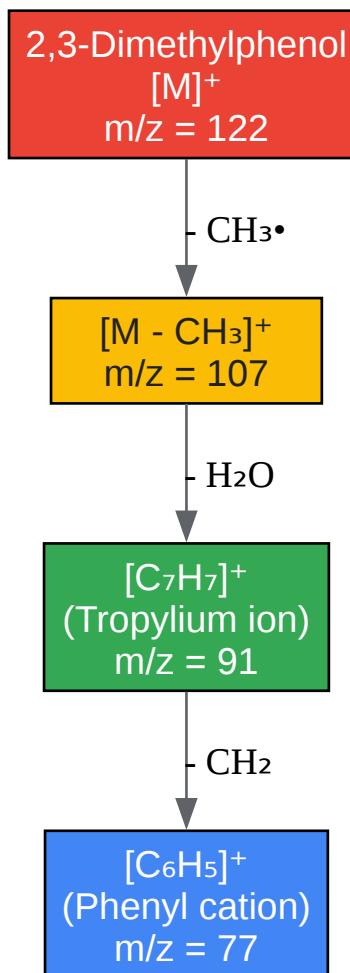
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: Typically  $m/z$  40-200 to encompass the molecular ion and key fragments.

## Visualizations

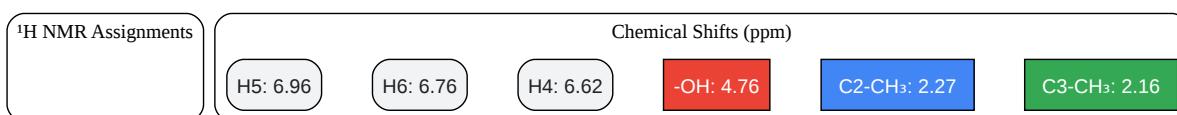
The following diagrams illustrate the key concepts and workflows in the spectroscopic analysis of **2,3-Dimethylphenol**.

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Caption: General workflow for the spectroscopic analysis of **2,3-Dimethylphenol**.

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Caption: Proposed key fragmentation pathway of **2,3-Dimethylphenol** in EI-MS.

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Caption: Visual representation of <sup>1</sup>H NMR assignments for **2,3-Dimethylphenol**.

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